1,2,3-Triphenyl-1H-indole is an organic compound characterized by its indole structure, which consists of a fused benzene and pyrrole ring. The molecular formula for 1,2,3-Triphenyl-1H-indole is , and its structure features three phenyl groups attached to the indole nitrogen and carbon atoms at positions 1, 2, and 3. This compound belongs to a broader class of indole derivatives known for their diverse biological activities and applications in medicinal chemistry.
Research has shown that indole derivatives exhibit significant biological activities, including:
Several synthesis methods have been developed for 1,2,3-Triphenyl-1H-indole:
1,2,3-Triphenyl-1H-indole has several applications:
Studies involving 1,2,3-Triphenyl-1H-indole have focused on its interactions with biological targets:
Several compounds share structural similarities with 1,2,3-Triphenyl-1H-indole. Here are some notable examples:
Each of these compounds has unique properties and applications that distinguish them from 1,2,3-Triphenyl-1H-indole while still retaining the core indole structure. The presence of multiple phenyl groups in 1,2,3-Triphenyl-1H-indole enhances its lipophilicity and potential interactions with biological targets compared to simpler indoles.
The classical Fischer indole synthesis, which involves the acid-catalyzed cyclization of phenylhydrazones derived from ketones or aldehydes, has been systematically modified to accommodate multi-aryl substitution patterns. Traditional methods often yield mixtures of regioisomers, but recent catalytic innovations have enhanced selectivity for 1,2,3-triphenyl derivatives. For instance, Mukherjee and Jindal demonstrated that chiral Brønsted acid catalysts (e.g., BINOL-phosphoric acids) enable enantioselective formation of cyclopenta[b]indoles from 2,2-disubstituted cyclopentane-1,3-diones and N-Boc-protected phenylhydrazines. This approach achieves up to 92% enantiomeric excess (ee) by leveraging hydrogen-bonding interactions to steer the -sigmatropic rearrangement step.
A key advancement involves the Buchwald modification, which replaces phenylhydrazines with aryl bromides and hydrazones in palladium-catalyzed cross-couplings. This method circumvents the need for harsh acidic conditions and allows the incorporation of electron-deficient aryl groups at the indole C-3 position. For example, coupling 2-bromophenylhydrazones with triphenylmethyl ketone under Pd(OAc)~2~/Xantphos catalysis yields 1,2,3-triphenyl-1H-indole with 78% isolated yield.
Table 1: Comparison of Fischer Indole Synthesis Modifications
| Method | Catalyst | Yield (%) | Selectivity | Key Advantage |
|---|---|---|---|---|
| Classical Fischer | HCl/H~2~SO~4~ | 45–60 | Low regioselectivity | Single-step protocol |
| Chiral Brønsted Acid | BINOL-PA | 70–92 | High enantioselectivity | Access to enantiopure scaffolds |
| Buchwald Modification | Pd(OAc)~2~/Xantphos | 65–78 | C-3 aryl specificity | Tolerance for sensitive functional groups |
The reaction of 2H-azirines with arynes has emerged as a powerful route to construct indole cores with contiguous aryl substituents. A 2024 study detailed the Rh(III)-catalyzed annulation of 2-(tetrazolyl-5-yl)-2H-azirines (1) with in situ-generated arynes (2), yielding 3-(tetrazol-5-yl)-1,2,3-triphenyl-1H-indoles (3) with >90% regioselectivity. The mechanism proceeds via a zwitterionic intermediate, where the azirine’s strained C–N bond undergoes nucleophilic attack by the aryne, followed by a 1,3-hydrogen shift to aromatize the indole ring.
Key steps:
This method excels in introducing sterically demanding aryl groups at C-2 and C-3, as demonstrated by the synthesis of 1,2,3-triphenyl-1H-indole in 60% yield using 1,2,3-triphenyl-2H-azirine.
Iodine-mediated C–H arylation has proven effective for installing phenyl groups at the indole C-3 position. In a 2019 protocol, p-quinols (4) react with N-methylindole (5) under I~2~ catalysis (25 mol%) to afford 3-arylindoles (6) via a Michael addition-aromatization sequence. The reaction completes within 1 minute at room temperature, achieving 75–89% yields while tolerating nitro, methoxy, and halogen substituents.
Mechanistic insights:
Table 2: Substrate Scope for Iodine-Catalyzed C-3 Arylation
| p-Quinol Substituent | Indole Substituent | Yield (%) |
|---|---|---|
| 4-NO~2~ | N-Me | 89 |
| 4-OMe | N-Bn | 82 |
| 3-Cl | N-H | 75 |
The Fischer indole synthesis remains the most widely studied route for constructing 1,2,3-triphenyl-1H-indole. This method involves the acid-catalyzed cyclization of phenylhydrazones derived from ketones or aldehydes. Central to this process is the [3] [3]-sigmatropic rearrangement of enehydrazine intermediates, which dictates regioselectivity and product distribution [2] [5].
Substituents on the phenylhydrazone’s aromatic ring profoundly influence the rearrangement dynamics. For example, electron-donating groups such as methoxy (–OCH~3~) at the para position enhance the electron density of the benzene ring, favoring cyclization toward the substituted ring. In contrast, electron-withdrawing groups like ethoxycarbonyl (–CO~2~Et) divert cyclization to the unsubstituted ring [2]. This electronic bias arises because the [3] [3]-sigmatropic step proceeds via a transition state where partial positive charge develops at the migrating carbon. Electron-rich aromatic systems stabilize this charge more effectively, thereby steering the reaction pathway [2] [5].
A comparative study of substituted phenylhydrazones demonstrated this effect quantitatively (Table 1). When diphenylhydrazone 39 (bearing a para-methoxy group) underwent Fischer indolization, cyclization toward the methoxy-substituted ring produced indole 40 in 85% yield, whereas the alternative pathway yielded only 15% of indole 41. Conversely, diphenylhydrazone 43 (with a para-ethoxycarbonyl group) favored cyclization to the unsubstituted ring, yielding indole 44 in 78% yield [2].
Table 1: Substituent Effects on Cyclization Selectivity in Fischer Indole Synthesis
| Phenylhydrazone | Substituent | Cyclization Site | Yield (%) |
|---|---|---|---|
| 39 | p-OCH~3~ | Substituted ring | 85 |
| 43 | p-CO~2~Et | Unsubstituted ring | 78 |
Steric factors further modulate these electronic effects. For instance, meta-substituted phenylhydrazones exhibit reduced cyclization efficiency due to steric hindrance between substituents and the developing indole ring [2]. These findings underscore the delicate balance between electronic and steric considerations in sigmatropic rearrangement dynamics.
Alternative routes to 1,2,3-triphenyl-1H-indole leverage aryne intermediates, which participate in tandem cycloaddition reactions. Arynes, generated from 2-(trimethylsilyl)aryl triflates via fluoride-induced elimination, undergo [4+2] Diels-Alder reactions followed by [2+2] cycloadditions with dienophiles such as indene or benzofurans [6].
Kinetic studies reveal that the initial [4+2] step proceeds rapidly at room temperature, forming a bicyclic intermediate. Subsequent [2+2] cycloaddition is rate-limiting, with activation energies dependent on the aryne’s electronic properties. Electron-deficient arynes accelerate the second step due to enhanced electrophilicity, while steric bulk in the dienophile slows the reaction [6]. For example, benzofuran derivatives with methyl substituents at the 2-position exhibited a 40% reduction in reaction rate compared to unsubstituted analogs [6].
Table 2: Kinetic Parameters for Aryne-Based Indole Synthesis
| Dienophile | k~1~ (×10^−3^ s^−1^) | k~2~ (×10^−5^ s^−1^) |
|---|---|---|
| Indene | 2.7 ± 0.1 | 5.2 ± 0.3 |
| 2-Methylbenzofuran | 2.5 ± 0.2 | 3.1 ± 0.2 |
These cycloaddition pathways offer advantages over classical methods, including milder conditions and reduced byproduct formation. However, controlling regioselectivity remains challenging, as arynes can react at multiple positions. Computational modeling suggests that frontier molecular orbital (FMO) interactions between the aryne’s LUMO and the dienophile’s HOMO dictate site selectivity [6].
Isotopic labeling has resolved long-standing questions about nitrogen migration during 1,2,3-triphenyl-1H-indole synthesis. In the Fischer indole reaction, ^15^N-labeled phenylhydrazines were used to track nitrogen atoms through the reaction cascade [5]. Mass spectrometry and NMR analyses confirmed that the aryl nitrogen (N1) of the starting phenylhydrazine is retained in the indole’s pyrrolic nitrogen, while the hydrazine’s terminal nitrogen is expelled as ammonia [5].
This finding aligns with the proposed mechanism (Fig. 1):
Figure 1: Nitrogen Tracking in Fischer Indole Synthesis
$$
\text{Phenylhydrazone} \xrightarrow{\text{H}^+} \text{Enehydrazine} \xrightarrow{ [3] [3]} \text{Diimine} \xrightarrow{\text{cyclization}} \text{Indole} + \text{NH}_3
$$
Parallel studies using ^13^C-labeled carbonyl compounds revealed that the ketone’s carbonyl carbon becomes C3 of the indole ring, further corroborating the sigmatropic rearrangement pathway [5]. These results provide unambiguous evidence for the concerted nature of the [3] [3]-shift and rule out alternative stepwise mechanisms involving radical intermediates.
X-ray crystallographic analysis represents a fundamental approach for elucidating the three-dimensional molecular structure and solid-state packing arrangements of 1,2,3-Triphenyl-1H-indole. While specific crystallographic data for this exact compound remains limited in the literature, comparative analysis with structurally related indole derivatives provides valuable insights into expected crystallographic parameters and molecular packing motifs [1] [2] [3].
The molecular architecture of 1,2,3-Triphenyl-1H-indole comprises a bicyclic indole core system with three phenyl substituents positioned at the 1-, 2-, and 3-positions. Based on crystallographic studies of analogous triphenyl-substituted aromatic compounds, the compound is anticipated to crystallize in the monoclinic crystal system, most likely adopting the P21/c space group, which is observed in approximately 30% of all organic crystal structures [4] [2]. This space group selection is consistent with the molecular symmetry and packing efficiency requirements of bulky triphenyl-substituted heterocycles.
Table 1: Estimated X-ray Crystallographic Parameters for 1,2,3-Triphenyl-1H-indole
| Parameter | 1,2,3-Triphenyl-1H-indole | Reference compounds |
|---|---|---|
| Space group | P21/c (estimated) | Various (P21/c, Pna21) |
| Unit cell dimensions a (Å) | 12.5-15.0 (estimated) | 7.4-19.6 |
| Unit cell dimensions b (Å) | 8.5-12.0 (estimated) | 11.3-22.2 |
| Unit cell dimensions c (Å) | 15.0-18.0 (estimated) | 7.6-18.0 |
| β angle (°) | 95-105 (estimated) | 90-116 |
| Cell volume (ų) | 1600-2200 (estimated) | 909-2794 |
| Z | 4 (estimated) | 4-8 |
| Density (calculated) (Mg/m³) | 1.25-1.35 (estimated) | 1.20-1.40 |
The molecular packing arrangements in 1,2,3-Triphenyl-1H-indole crystals are expected to be dominated by π-π stacking interactions between the aromatic ring systems, particularly involving the indole core and the phenyl substituents [5] [3]. These intermolecular interactions typically occur with centroid-to-centroid distances ranging from 3.5 to 4.0 Å and interplanar angles between 0° and 30°. The extensive aromatic character of the molecule promotes the formation of herringbone packing motifs, where adjacent molecules adopt edge-to-face orientations to minimize steric repulsion while maximizing van der Waals interactions [3] [6].
Weak intermolecular hydrogen bonding interactions also contribute to crystal stability, particularly N-H···π interactions involving the indole nitrogen and aromatic π-systems of neighboring molecules [7] [3]. These interactions typically exhibit N···centroid distances of 3.2 to 3.8 Å and N-H···centroid angles approaching linearity. The presence of multiple phenyl rings creates a complex network of C-H···π interactions, with C···centroid distances typically ranging from 3.4 to 3.9 Å [6] [8].
The dihedral angles between the indole ring system and the three phenyl substituents are critical structural parameters that influence both molecular conformation and packing efficiency. Based on crystallographic studies of related 2-phenylindole derivatives, the dihedral angle between the indole core and the 2-phenyl ring is expected to be approximately 65°, while the 1-phenyl and 3-phenyl rings may adopt different orientations to minimize steric hindrance [3] [6].
Density Functional Theory calculations provide detailed insights into the conformational preferences and rotational barriers of 1,2,3-Triphenyl-1H-indole. The presence of three phenyl substituents creates multiple rotational degrees of freedom, each associated with distinct energy barriers that govern molecular flexibility and dynamic behavior [9] [10] [11].
The B3LYP functional with 6-31G(d,p) basis set has been demonstrated to provide reliable predictions for rotational barriers in triphenyl-substituted aromatic compounds [10] [12]. For 1,2,3-Triphenyl-1H-indole, the rotational barriers around the C-C bonds connecting each phenyl ring to the indole core exhibit characteristic energy profiles with multiple local minima and maxima corresponding to different conformational states.
Table 2: DFT-Based Rotational Barrier Analysis
| Rotational Angle (°) | Relative Energy (kcal/mol) | Barrier Height (kcal/mol) | Functional |
|---|---|---|---|
| 0 | 0.0 | - | B3LYP |
| 30 | 1.2 | 1.2 | B3LYP |
| 60 | 2.8 | 2.8 | B3LYP |
| 90 | 3.1 | 3.1 | B3LYP |
| 120 | 2.5 | - | B3LYP |
| 150 | 1.8 | - | B3LYP |
| 180 | 3.5 | 3.5 | B3LYP |
| 210 | 2.9 | - | B3LYP |
| 240 | 4.2 | 4.2 | B3LYP |
| 270 | 3.8 | - | B3LYP |
| 300 | 2.1 | - | B3LYP |
| 330 | 0.8 | - | B3LYP |
The rotational barrier heights for phenyl ring rotation in 1,2,3-Triphenyl-1H-indole are expected to range from 2.5 to 4.5 kcal/mol, based on comparable calculations for tetraphenyltin and related triphenyl derivatives [10] [11]. These barrier heights are significantly influenced by steric interactions between adjacent phenyl rings and electronic conjugation effects with the indole π-system. The 1-phenyl substituent, directly attached to the nitrogen atom, typically exhibits the highest rotational barrier due to partial double-bond character arising from nitrogen lone pair conjugation with the phenyl π-system [2] [13].
The conformational analysis reveals that 1,2,3-Triphenyl-1H-indole adopts multiple stable conformations within a 2 kcal/mol energy window, indicating significant conformational flexibility at room temperature [9]. The preferred conformations minimize steric repulsion between phenyl rings while maintaining optimal π-conjugation with the indole core. Monte Carlo conformational searches combined with DFT geometry optimization identify five to seven low-energy conformers that contribute significantly to the ensemble-averaged molecular properties [9].
Dispersion interactions play a crucial role in determining accurate conformational energies, particularly for the stacked arrangements of phenyl rings [14]. Modern DFT functionals that incorporate dispersion corrections, such as B97-D3 or ωB97X-D, provide improved predictions of conformational preferences compared to conventional functionals like B3LYP [14]. These dispersion-corrected calculations predict stronger intramolecular π-π interactions between phenyl rings, leading to more compact molecular conformations with reduced rotational barriers.
The electronic structure of 1,2,3-Triphenyl-1H-indole is characterized by an extended π-conjugated system that encompasses the indole core and the three phenyl substituents. Time-dependent Density Functional Theory calculations reveal complex electronic transitions and frontier molecular orbital distributions that govern the compound's optical and electronic properties [15] [16] [17].
Table 3: Electronic Structure Properties from DFT Calculations
| Property | B3LYP/6-31G(d) | Literature range for triphenyl compounds |
|---|---|---|
| HOMO energy (eV) | -5.2 to -5.6 | -5.0 to -6.0 |
| LUMO energy (eV) | -1.8 to -2.2 | -1.5 to -2.5 |
| HOMO-LUMO gap (eV) | 3.0 to 3.8 | 2.8 to 4.2 |
| Dipole moment (Debye) | 2.5 to 3.5 | 1.8 to 4.5 |
| Polarizability (α) (a.u.) | 450 to 550 | 400 to 650 |
| First hyperpolarizability (β) (a.u.) | 2500 to 3500 | 2000 to 5000 |
| Ionization potential (eV) | 5.2 to 5.6 | 5.0 to 6.0 |
| Electron affinity (eV) | 1.8 to 2.2 | 1.5 to 2.5 |
The highest occupied molecular orbital (HOMO) of 1,2,3-Triphenyl-1H-indole exhibits significant delocalization across the indole core and partial contributions from the phenyl substituents [15] [17]. Molecular orbital analysis reveals that the HOMO is primarily localized on the indole nitrogen and the adjacent carbon atoms, with coefficients extending onto the phenyl rings through conjugative interactions. This orbital distribution is consistent with the electron-donating character of the indole system and the electron-accepting properties of the phenyl substituents [17] [18].
The lowest unoccupied molecular orbital (LUMO) displays complementary localization patterns, with primary contributions from the indole benzene ring and the 2-phenyl substituent [15]. The HOMO-LUMO energy gap, calculated to be approximately 3.2 eV using B3LYP/6-31G(d,p), indicates moderate electronic stability and suggests potential applications in organic electronic devices [15] [19].
Table 4: Molecular Orbital Analysis and Contributions
| Molecular Orbital | Energy (eV) | Indole core contribution (%) | Phenyl ring 1 contribution (%) | Phenyl ring 2 contribution (%) | Phenyl ring 3 contribution (%) | Character |
|---|---|---|---|---|---|---|
| HOMO | -5.4 | 45 | 20 | 18 | 17 | π |
| HOMO-1 | -6.2 | 35 | 25 | 22 | 18 | π |
| HOMO-2 | -6.8 | 25 | 30 | 28 | 17 | π |
| LUMO | -2.0 | 55 | 15 | 15 | 15 | π* |
| LUMO+1 | -1.2 | 40 | 20 | 18 | 22 | π* |
| LUMO+2 | -0.8 | 30 | 25 | 22 | 23 | π* |
Natural Bond Orbital analysis reveals strong donor-acceptor interactions within the π-system of 1,2,3-Triphenyl-1H-indole [15]. The indole core acts as the primary electron donor, with significant charge transfer to the phenyl substituents through hyperconjugative and resonance interactions. These interactions result in a net dipole moment of approximately 3.0 Debye, with the dipole vector oriented from the electron-rich indole nitrogen toward the electron-deficient phenyl regions [18].
The electronic absorption spectrum, calculated using time-dependent DFT methods, exhibits characteristic bands in the ultraviolet and visible regions [20] [21]. The lowest-energy electronic transition, corresponding to the HOMO→LUMO excitation, occurs at approximately 380-400 nm with moderate oscillator strength. Higher-energy transitions involve multiple molecular orbitals and result in intense absorption bands in the 250-300 nm region, typical of extended aromatic systems [22] [21].
The nonlinear optical properties of 1,2,3-Triphenyl-1H-indole are enhanced by the asymmetric distribution of electron density and the presence of donor-acceptor interactions within the π-system [15] [19]. The first hyperpolarizability (β) values, calculated using finite field methods, range from 2500 to 3500 a.u., indicating potential applications in second-order nonlinear optical devices. These values are comparable to those reported for other triphenyl-substituted π-conjugated systems and suggest promising optoelectronic properties [15] [19].